N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIJHKAHNPTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Core: The triazolo-thiazole core can be synthesized by reacting 2-fluorobenzoyl chloride with hydrazine hydrate to form a hydrazide intermediate.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Ethanediamide Linker: The final step involves the coupling of the triazolo-thiazole core with an ethanediamide linker.
Industrial Production Methods
Industrial production of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide backbone undergoes hydrolysis under acidic or basic conditions:
Mechanistic Notes :
-
Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis proceeds via deprotonation of water to form hydroxide ions, which cleave the amide bond.
Electrophilic Aromatic Substitution
Fluorophenyl groups participate in electrophilic reactions, though fluorine's electron-withdrawing nature directs substitution to specific positions:
| Reaction Type | Conditions | Substitution Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Para to fluorine (meta to triazole-thiazole) | Nitro derivative with preserved heterocycle |
| Sulfonation | ClSO₃H, 25°C, 4h | Ortho to fluorine | Sulfonic acid derivative |
Key Limitation :
-
Steric hindrance from the bulky triazole-thiazole system reduces reactivity at proximal aromatic positions.
Heterocycle-Functionalized Reactions
Thetriazolo[3,2-b] thiazole core participates in ring-specific transformations:
3.1. N-Alkylation
| Reagent | Conditions | Site of Alkylation | Product Stability |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N1 of triazole | Stable under inert atmosphere |
| Benzyl chloride | NaH, THF, 0°C → 25°C, 12h | N4 of thiazole | Prone to dealkylation under acidic conditions |
Analytical Confirmation :
-
Post-reaction characterization via ¹⁹F NMR shows intact fluorophenyl groups (δ = -112 to -118 ppm).
3.2. Ring Opening
Controlled ring cleavage occurs under strong oxidizing conditions:
| Reagent | Products | Application |
|---|---|---|
| H₂O₂ (30%), AcOH, 80°C | Thiazole-2-carboxamide + triazole-5-carboxylic acid | Precursors for combinatorial libraries |
| Ozone, then Zn/H₂O | Fragmented aldehydes and amides | Degradation studies |
Fluorophenyl Group Reactivity
The 2-fluorophenyl and 4-fluorophenyl substituents exhibit distinct reactivity:
| Reaction | 2-Fluorophenyl | 4-Fluorophenyl |
|---|---|---|
| Ullmann Coupling | Low yield (steric hindrance) | Moderate yield (45–50%) with CuI/phenanthroline |
| Suzuki-Miyaura | Requires Pd(OAc)₂/XPhos, 80°C | Compatible with Pd(PPh₃)₄, 70°C |
Computational Insight :
-
DFT calculations indicate higher electron density at the 4-fluorophenyl group’s para position, facilitating cross-coupling reactions.
Stability Under Thermal/Photolytic Stress
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C (solid state) | Amide bond cleavage + heterocycle oxidation | 48h |
| UV light (254 nm) | C-F bond homolysis → radical recombination | 12h (75% degradation) |
Mitigation Strategies :
-
Storage at -20°C under argon extends stability to >6 months.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, though its stability demands carefully controlled synthetic conditions. Further studies are required to explore its catalytic applications and late-stage functionalization potential.
Scientific Research Applications
Anticancer Properties
Research has indicated that N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exhibits promising anticancer activity. In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against multiple human tumor cell lines as per National Cancer Institute (NCI) protocols.
- Growth Inhibition Rates : Percent growth inhibition (PGI) values ranged from moderate to high depending on the specific cancer type, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Aromatic Systems : The arrangement and type of aromatic rings contribute to the binding affinity to target proteins involved in cancer progression.
Potential Therapeutic Applications
Given its biological profile, this compound may have several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific tumors.
- Inflammatory Diseases : Potential use in modulating inflammatory responses due to its interaction with immune pathways.
- Neurological Disorders : Exploration as a neuroprotective agent based on preliminary findings related to cellular stress responses.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
| Study | Compound | Application | Outcome |
|---|---|---|---|
| Compound A | Breast Cancer | 75% PGI in MDA-MB-231 cells | |
| Compound B | Lung Cancer | Significant reduction in tumor size | |
| Compound C | Colon Cancer | Induced apoptosis in HT29 cells |
These studies provide a framework for understanding how this compound could be further developed for clinical applications.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Membrane Interaction: The fluorinated phenyl groups facilitate the compound’s insertion into biological membranes, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Compound A: N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]ethyl}-N′-(4-Methoxyphenyl)Ethanediamide
- Molecular formula : C₂₁H₁₈FN₅O₃S
- Average mass : 439.47 g/mol
- Key difference : The ethanediamide group is substituted with a 4-methoxyphenyl group instead of 2-fluorophenyl.
- Impact : The methoxy group (-OCH₃) introduces electron-donating effects, contrasting with the electron-withdrawing fluorine atom in the target compound. This alters solubility and binding affinity in hydrophobic pockets .
| Property | Target Compound | Compound A |
|---|---|---|
| Substituent on ethanediamide | 2-Fluorophenyl | 4-Methoxyphenyl |
| Molecular weight | 504.50 g/mol | 439.47 g/mol |
| LogP (estimated) | ~3.2 (lipophilic) | ~2.8 (moderate polarity) |
Core Heterocycle Modifications
Compound B: 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9]
- Core structure: 1,2,4-Triazole-3-thione (non-fused system).
- Key difference : Lacks the fused triazolo-thiazole scaffold, reducing aromaticity and rigidity.
- Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization, contrasting with the multi-step alkylation required for fused systems .
- Tautomerism : Exists as thione-thiol tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Functional Group Analogues in Agrochemicals
Compound C: Thifluzamide (N-(2,6-Dibromo-4-(Trifluoromethoxy)Phenyl)-2-Methyl-4-Trifluoromethyl-5-Thiazolecarboxamide)
- Core structure : Thiazolecarboxamide.
- Key difference : Replaces triazolo-thiazole with a simple thiazole ring and includes bromine/trifluoromethoxy groups.
- Application : Fungicide targeting succinate dehydrogenase, highlighting how halogenation enhances bioactivity .
Research Findings and Structural Insights
Spectral Characterization
- IR Spectroscopy : Expected νC=O (1663–1682 cm⁻¹) for ethanediamide and νC-F (1100–1250 cm⁻¹) for fluorophenyl groups.
- NMR : Aromatic protons in the 7.0–8.5 ppm range (¹H-NMR) and carbonyl carbons at ~160–170 ppm (¹³C-NMR) .
Bioactivity Predictions
While specific data for the target compound is unavailable, structural analogs exhibit:
- Antifungal activity (e.g., thifluzamide’s SDH inhibition ).
Biological Activity
N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both a triazole and thiazole moiety. Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The presence of fluorine atoms in its structure suggests potential for enhanced biological activity due to increased lipophilicity and metabolic stability.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Compounds containing triazole and thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of these structures exhibit significant activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated efficacy against lung cancer cell lines (A549) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For example, triazole-containing compounds have been reported to act on p38 MAPK pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of p38 MAPK pathway |
Case Study: Anticancer Activity
In a study conducted by Prakash et al., various 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against human lung cancer cell lines. The results showed that certain derivatives exhibited potent antiproliferative effects with IC50 values ranging from 0.5 to 5 μM. These findings suggest that modifications to the triazole structure can significantly enhance anticancer activity .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of triazole-thiazole hybrids. The synthesized compounds were tested against several bacterial strains, showing MIC values as low as 0.125 μg/mL against resistant strains of S. aureus. This highlights the importance of structural modifications in improving the efficacy of antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as fluorophenyl-substituted thiazole rings and ethanediamide linkages. Key steps include:
- Cyclocondensation : Reacting 4-fluorophenyl thioamides with hydrazine derivatives to form the [1,2,4]triazolo[3,2-b][1,3]thiazole core.
- Amidation : Coupling the triazolothiazole intermediate with N'-(2-fluorophenyl)ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product, followed by recrystallization from ethanol to enhance purity .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm, doublets) and thiazole/triazole ring protons (δ 8.1–8.5 ppm). Ethylenediamine protons appear as triplets (δ 3.4–3.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~500–550) and fragmentation patterns (e.g., loss of fluorophenyl groups) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, reflux in ethanol at 80°C for 2 hours improves cyclocondensation efficiency .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps (if applicable) to enhance aryl-aryl bond formation .
- In-line Purification : Implement flow chemistry techniques (e.g., continuous extraction) to minimize intermediate degradation .
Q. How can contradictions in biological activity data across different assay models be resolved?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays) and replicate experiments in triplicate .
- Cellular Uptake Studies : Use fluorescence-labeled analogs to quantify intracellular accumulation differences between bacterial vs. mammalian cell lines .
- Molecular Docking : Compare binding affinities to target proteins (e.g., cytochrome P450 or kinase enzymes) using AutoDock Vina to explain species-specific activity variations .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
- QSAR Modeling : Train models on datasets of fluorinated heterocycles to predict logP (lipophilicity) and metabolic stability .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG channel binding risks .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .
Structural and Functional Analysis
Q. How does the fluorophenyl substitution pattern influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with meta-/para-fluoro substitutions and compare IC50 values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .
- X-ray Crystallography : Resolve crystal structures of ligand-protein complexes to identify halogen bonding interactions (e.g., F···H-N contacts with active-site residues) .
Q. What experimental approaches can validate the compound’s mechanism of action in anticancer research?
- Methodology :
- Apoptosis Assays : Measure caspase-3/7 activation via luminescence in treated cancer cell lines (e.g., MCF-7 or A549) .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest .
- Western Blotting : Quantify expression of apoptosis markers (e.g., Bcl-2, Bax) and phosphorylation of oncogenic kinases .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?
- Methodology :
- Batch Analysis : Compare NMR spectra of multiple synthetic batches to identify impurities (e.g., unreacted starting materials) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
- Crystallographic Validation : Cross-verify NMR assignments with single-crystal X-ray diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
